molecular formula C18H11F2N3O2S B2611380 N-(2,5-difluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 690253-58-8

N-(2,5-difluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2611380
CAS No.: 690253-58-8
M. Wt: 371.36
InChI Key: VXNHVAORVGXVIX-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, thieno[2,3-d]pyrimidine derivatives have been synthesized using various methods . The exact method would depend on the specific substituents and their positions .


Molecular Structure Analysis

The compound contains a pyrimidine ring, which is an essential base component of the genetic material of deoxyribonucleic acid . It also contains a thieno[2,3-d]pyrimidine moiety, which is a fused ring system incorporating a thiophene and a pyrimidine .


Chemical Reactions Analysis

Pyrimidine derivatives have been reported to undergo a variety of chemical reactions . The exact reactions would depend on the specific substituents and their positions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure . Pyrimidine derivatives can exhibit a range of properties depending on their substituents .

Scientific Research Applications

Heterocyclic Chemistry

Thienopyrimidine derivatives are of significant interest in heterocyclic chemistry due to their unique structural features and potential for diverse biological activities. For instance, Clark and Hitiris (1984) explored the conversion of aminothieno[2,3-d]pyrimidines into thieno[2,3-d:4,5-d′]dipyrimidines, highlighting the synthetic versatility of thienopyrimidine compounds in creating complex heterocyclic systems (Clark & Hitiris, 1984).

Biological Activities

Thienopyrimidine derivatives have been investigated for their antimicrobial and anti-inflammatory properties. A study by Tolba et al. (2018) synthesized a new series of thieno[2,3-d]pyrimidine heterocyclic compounds and tested them as antimicrobial and anti-inflammatory agents, showing significant activity against various fungi and bacteria (Tolba, El-Dean, Ahmed, & Hassanien, 2018).

Antimicrobial Agents

El-Shehry et al. (2019) synthesized a series of thieno-pyrimidine derivatives and tested them for antibacterial and antifungal activity, demonstrating the potential of thienopyrimidine scaffolds in developing new antimicrobial agents (El-Shehry et al., 2019).

Synthesis and Characterization

Research on thienopyrimidine derivatives also includes their synthesis and characterization, which is crucial for understanding their properties and potential applications. For example, Al-Taisan et al. (2010) prepared various thieno[2,3-d]pyrimidines and examined their biological activities, highlighting the importance of structural elucidation in developing bioactive compounds (Al-Taisan, Al-Hazimi, & Al-Shihry, 2010).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available literature . As with all chemicals, appropriate safety precautions should be taken when handling.

Future Directions

While specific future directions for this compound are not available, research on pyrimidine and its derivatives is ongoing, with a focus on their therapeutic potential .

Properties

IUPAC Name

N-(2,5-difluorophenyl)-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F2N3O2S/c1-9-3-2-6-23-15(9)22-17-11(18(23)25)8-14(26-17)16(24)21-13-7-10(19)4-5-12(13)20/h2-8H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNHVAORVGXVIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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